![molecular formula C17H19N3O2 B5548302 2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)
2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step chemical processes, including cyclization, nucleophilic substitution, and oxidation. For example, Zhou et al. (2019) describe the synthesis of 2,4-dichloro-6-(3-nitrophenoxy) pyrimidine through cyclization, chlorination, and nucleophilic substitution steps, which might share similarities with the synthesis of "2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine" (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed through techniques such as X-ray crystallography, which provides insights into the planarity of the pyrimidine ring and the conformation of attached groups. For instance, Sharma et al. (2014) detail the planar structure of a pyrimidine derivative and its intra-molecular hydrogen bonding, which might be relevant to understanding "2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine" (Sharma et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives includes their participation in nucleophilic substitution reactions, formation of hydrogen bonds, and π-π interactions. These reactions are essential for further chemical modifications and understanding the compound's behavior in various environments (Kuleshova & Khrustalev, 2000).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and glass transition temperature, are influenced by their molecular structure. Wang et al. (2015) provide an example with their study on polyimides derived from pyrimidine, highlighting the importance of molecular design in determining material properties (Wang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are critical for the application of pyrimidine derivatives. Boto et al. (2001) describe the synthesis of piperidines and pyrrolidines from amino acids, showcasing the versatility and reactivity of pyrimidine structures in synthesizing complex molecules (Boto et al., 2001).
Scientific Research Applications
Photoluminescence and Coordination Chemistry
Research into Schiff-base ligands and their Zn(II) complexes, including compounds with structures related to pyrimidine, has highlighted their photoluminescence properties. These studies show that such compounds can exhibit metal-mediated fluorescence enhancement or quenching upon complexation, suggesting applications in materials science, such as in the development of luminescent materials or sensors (Chattopadhyay et al., 2009).
Aldose Reductase Inhibitors and Antioxidant Activity
Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the pyrimidine structure, have been studied for their selective inhibition of aldose reductase, an enzyme implicated in diabetic complications. These compounds also displayed significant antioxidant properties, suggesting potential therapeutic applications in managing diabetes and oxidative stress-related conditions (La Motta et al., 2007).
DNA Adduct Mapping and Mutagenesis
Studies on DNA adducts, including pyrimidine photoproducts, provide insights into UV-induced mutagenesis and the mechanisms of DNA repair. This research has implications for understanding carcinogenesis and developing strategies for cancer prevention (Pfeifer et al., 1991).
Synthesis and Applications in Organic Chemistry
Research on the synthesis and applications of pyrimidine derivatives, including those with Schiff bases, highlights their utility in organic chemistry, including their roles as corrosion inhibitors and in the creation of complex molecules. These studies underscore the versatility of pyrimidine derivatives in synthetic chemistry and materials science applications (Hegazy et al., 2012).
Nonlinear Optical Properties
Investigations into the nonlinear optical (NLO) properties of thiopyrimidine derivatives and their applications in medicine and NLO fields indicate the significance of pyrimidine rings in developing materials for photonic and electronic applications. Such studies offer pathways to new technologies in optoelectronics and medical imaging (Hussain et al., 2020).
Safety and Hazards
The safety and hazards of “2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine” would depend on its specific properties. A similar compound has been classified with the GHS07 pictogram, with hazard statements H302-H315-H319-H335, indicating potential hazards if swallowed, in contact with skin, if it gets in the eyes, or if inhaled .
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-11-20(12-8-13)16(21)14-3-5-15(6-4-14)22-17-18-9-2-10-19-17/h2-6,9-10,13H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTFCAKKDYZCRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine |
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